3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide
Description
Chemical Structure:
3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide (CAS: 898458-12-3) is a fluorinated benzamide derivative. Its molecular formula is C₂₁H₁₉FN₂O₂, featuring a benzamide core substituted with a fluorine atom at the 3-position. The amide nitrogen is linked to an ethyl group bearing two heterocyclic substituents: furan-2-yl and indolin-1-yl (Fig. 1) .
Synonyms:
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O2/c22-17-7-3-6-16(13-17)21(25)23-14-19(20-9-4-12-26-20)24-11-10-15-5-1-2-8-18(15)24/h1-9,12-13,19H,10-11,14H2,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBVMWNXYLUKSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(CNC(=O)C3=CC(=CC=C3)F)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301327187 | |
| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID51085845 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898458-12-3 | |
| Record name | N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301327187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3-Fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article explores its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
The molecular formula of this compound is C22H22N2O2F, with a molecular weight of approximately 364.43 g/mol. The presence of the fluorine atom is significant, as it can enhance the compound's biological activity and bioavailability.
The biological activity of this compound can be attributed to its structural components, which allow it to interact with various biological targets:
- Antiviral Activity : The compound has shown promise as an antiviral agent. Research indicates that derivatives with similar structures can inhibit viral replication through mechanisms such as interference with viral entry or replication processes .
- Anticancer Properties : Compounds containing indole and furan moieties have been documented to exhibit anticancer activities. They may induce apoptosis in cancer cells or inhibit cell proliferation by targeting specific signaling pathways involved in tumor growth .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Antiviral | Inhibition of viral replication | , |
| Anticancer | Induction of apoptosis | , |
| Antibacterial | Inhibition of bacterial growth |
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Antiviral Studies : A study demonstrated that compounds with furan and indole structures exhibited significant antiviral properties against various viruses, including influenza and herpes simplex virus (HSV). The IC50 values for these compounds ranged from 0.20 to 0.35 μM, indicating potent activity .
- Anticancer Research : Another investigation focused on indole derivatives, revealing that modifications at specific positions led to enhanced cytotoxicity against prostate cancer cells. The study reported IC50 values as low as 5 μM for some derivatives, showcasing their potential as therapeutic agents .
- Antibacterial Activity : Research indicated that compounds similar to the target compound displayed antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values around 50 µM .
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Research indicates that compounds with indole and furan moieties exhibit significant anticancer properties. The specific compound, 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, has shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that similar compounds can target specific pathways involved in cancer cell proliferation and survival .
Antimicrobial Properties
Fluorinated compounds often exhibit enhanced antimicrobial activity. Preliminary studies suggest that this compound may possess antibacterial and antifungal properties. The presence of the fluorine atom is believed to increase lipophilicity, thereby improving membrane permeability and efficacy against microbial targets .
Neuroprotective Effects
The indole structure is associated with neuroprotective effects, potentially making this compound useful in treating neurodegenerative diseases. Research into similar compounds suggests they may modulate neuroinflammation and oxidative stress, which are critical factors in conditions like Alzheimer's and Parkinson's diseases .
Case Studies
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The electron-withdrawing fluorine atom on the benzamide ring activates the aromatic system for NAS under specific conditions.
Mechanistic Notes :
-
Fluorine substitution occurs preferentially at the meta-position due to steric hindrance from the adjacent amide group .
-
Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states .
Amide Bond Reactivity
The benzamide group participates in hydrolysis and reduction reactions:
Key Observations :
-
Hydrolysis under basic conditions is sluggish due to the electron-withdrawing fluorine and steric hindrance.
-
LiAlH₄ selectively reduces the amide to a benzylamine without affecting the furan or indoline rings .
Furan Ring Modifications
The furan moiety undergoes electrophilic substitution and ring-opening reactions:
Mechanistic Insights :
-
Bromination occurs regioselectively at the 5-position of the furan ring .
-
The furan acts as a diene in Diels-Alder reactions, forming bicyclic structures .
Indoline Nitrogen Functionalization
The indoline’s secondary amine undergoes alkylation and acylation:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acylation | AcCl, Et₃N, CH₂Cl₂, 0°C | N-acetyl-indoline derivative | 81% | |
| Oxidation | DDQ, CH₃CN, RT | Indole derivative (aromatization) | 92% |
Notes :
-
Acylation enhances the compound’s lipophilicity, impacting bioavailability.
-
DDQ oxidizes indoline to indole via a single-electron transfer mechanism .
Cross-Coupling Reactions
The ethyl linker enables Suzuki-Miyaura and Buchwald-Hartwig couplings:
Photochemical Reactions
The compound undergoes [2+2] cycloaddition under UV light:
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| UV-induced dimerization | UV (365 nm), CH₃CN, 12 h | Cyclobutane-linked dimer | 44% |
Comparison with Similar Compounds
Compounds with Indoline/Furan Substituents
Key Observations :
Fluorinated Benzamides with Heterocyclic Substituents
Key Observations :
- Spectral Complexity : Fluorine positioning (e.g., 2-F vs. 3-F) complicates ¹H NMR analysis due to overlapping aromatic signals, as seen in analogs like 3-fluoro-N-(3-fluorophenyl)benzamide .
- Heterocycle Impact : Thiazole (in TTFB) and thienylidene (in 4-fluoro analog) substituents introduce distinct electronic environments compared to furan/indoline, affecting reactivity and biological activity .
Therapeutic Analogs :
- Cancer/Viral Applications: Benzamides with methylthio, thienylmethylthio, or isoxazole substituents (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[[3-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-benzamide) are reported for anticancer and antiviral uses .
- Pesticides : Compounds like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) highlight how fluorinated benzamides are repurposed for agrochemical uses .
Structural-Activity Notes:
- Fluorine Position: 3-Fluorine in the target compound may enhance metabolic stability compared to non-fluorinated analogs .
- Indoline vs. Thiazole : Indoline’s fused bicyclic structure could improve binding to aromatic protein pockets, while thiazole-containing analogs (e.g., TTFB) may exhibit stronger hydrogen-bonding capacity .
Research Findings and Challenges
Analytical Characterization
- NMR Complexity : Overlapping signals in fluorinated benzamides (e.g., 3-fluoro-N-(3-fluorophenyl)benzamide) complicate proton assignments, necessitating advanced techniques like 2D NMR or computational modeling .
- Crystallography : Single-crystal X-ray studies (e.g., 4-fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide) confirm stereoelectronic effects of substituents on molecular conformation .
Q & A
What synthetic strategies are recommended for the multi-step preparation of 3-fluoro-N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)benzamide, and how can reaction intermediates be optimized for yield?
Answer:
The synthesis involves sequential coupling reactions. First, the 3-fluorobenzoic acid is activated via esterification (e.g., using ethanol and H₂SO₄ as in ), followed by hydrazide formation. Subsequent cyclization with phthalic anhydride (or analogous reagents) forms the benzamide core. For the indole-furan ethylamine sidechain, a nucleophilic substitution or reductive amination between furan-2-carbaldehyde and indoline derivatives may be employed. Key optimizations include:
- Catalyst selection : Use of Pd-based catalysts for coupling steps.
- Purification : Recrystallization from chloroform/methanol (1:1) to enhance purity .
- Reaction monitoring : TLC and HPLC to track intermediates and minimize side products.
How can overlapping aromatic proton signals in the ¹H NMR spectrum of this compound be resolved, given structural similarities to 3-fluoro-N-(3-fluorophenyl)benzamide derivatives?
Answer:
Overlap in aromatic regions (δ 7.0–8.5 ppm) arises due to scalar couplings and limited chemical shift dispersion. Resolution strategies include:
- 2D NMR techniques : COSY and HSQC to correlate coupled protons and assign signals.
- Solvent optimization : Use of DMSO-d₆ to enhance dispersion via hydrogen-bonding effects.
- Low-temperature NMR : Reduces signal broadening and resolves splitting patterns, as demonstrated for structurally related fluorobenzamides .
What crystallographic methods are suitable for determining the three-dimensional structure of this compound, and how do disorder effects impact refinement?
Answer:
Single-crystal X-ray diffraction (SC-XRD) with MoKα radiation (λ = 0.71073 Å) is standard. Key steps:
- Data collection : Use omega/phi scans at 150–173 K to minimize thermal motion artifacts .
- Disorder handling : Apply PART and SUMP constraints for disordered moieties (e.g., furan or indole rings).
- Refinement : SHELXL or OLEX2 with anisotropic displacement parameters for non-H atoms. Typical R-factors < 0.05 are achievable .
How can density functional theory (DFT) and Hirshfeld surface analysis complement experimental data in validating molecular interactions?
Answer:
- DFT calculations : Optimize geometry at B3LYP/6-311G(d,p) to compare bond lengths/angles with XRD data.
- Hirshfeld analysis : Quantify intermolecular interactions (e.g., C–H···O, π-π stacking) and generate fingerprint plots to identify dominant contacts (>50% contribution) .
- Electrostatic potential maps : Predict reactive sites for electrophilic/nucleophilic attacks.
What in vitro assays are appropriate for evaluating the bioactivity of this compound, particularly in neurological or anticancer contexts?
Answer:
- Kinase inhibition : Screen against PAK4 or PPARG targets using fluorescence polarization assays, given structural similarities to kinase modulators .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- Metabotropic receptor binding : Radioligand displacement assays for glutamate receptors (e.g., mGluR5), referencing fluorobenzamide pharmacophores .
How do electronic effects of the 3-fluoro substituent influence the compound’s reactivity and binding affinity?
Answer:
- Electron-withdrawing effect : The fluorine atom increases electrophilicity of the benzamide carbonyl, enhancing hydrogen-bonding with target proteins.
- Steric and electronic tuning : Fluorine’s small size avoids steric clashes while modulating π-π interactions, as seen in fluorinated kinase inhibitors .
- Computational validation : Molecular docking (AutoDock Vina) to compare binding energies of fluoro vs. non-fluoro analogs.
What strategies mitigate metabolic instability of the furan and indole moieties in preclinical studies?
Answer:
- Deuterium labeling : Replace vulnerable C–H bonds in furan with C–D to slow CYP450-mediated oxidation.
- Prodrug design : Mask indoline nitrogen as a phosphate ester for improved solubility and delayed hydrolysis.
- In vitro microsomal assays : Assess hepatic clearance using rat liver microsomes + NADPH cofactors .
How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?
Answer:
- Core modifications : Replace indoline with pyrrolidine or piperidine to alter steric bulk.
- Substituent scanning : Introduce methyl, methoxy, or halogens at the benzamide para-position.
- Pharmacophore mapping : Overlay crystal structures with target proteins (e.g., mGluR5) to identify critical interaction points .
What analytical techniques are critical for assessing purity and stability under varying storage conditions?
Answer:
- HPLC-MS : Monitor degradation products (e.g., hydrolyzed benzamide) using C18 columns and 0.1% formic acid mobile phase.
- Karl Fischer titration : Quantify water content (>0.5% may accelerate hydrolysis).
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks and compare with initial LC-MS profiles .
How can molecular dynamics (MD) simulations predict binding modes in the absence of co-crystallized receptor data?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
